molecular formula C8H9ClO2 B030813 1-Chloro-3,5-dimethoxybenzene CAS No. 7051-16-3

1-Chloro-3,5-dimethoxybenzene

Cat. No.: B030813
CAS No.: 7051-16-3
M. Wt: 172.61 g/mol
InChI Key: WQHNWJBSROXROL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-Chloro-3,5-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.12 cm/s .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dry, room temperature environment . Its solubility is almost transparent in methanol , which could affect its action, efficacy, and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlororesorcinol dimethyl ether typically involves the chlorination of resorcinol followed by methylation. The chlorination step introduces a chlorine atom at the 5-position of the resorcinol ring. This is followed by methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate to introduce methoxy groups at the 1 and 3 positions .

Industrial Production Methods: Industrial production of 5-Chlororesorcinol dimethyl ether follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Chlororesorcinol dimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chlororesorcinol dimethyl ether is used as a building block in organic synthesis. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential therapeutic properties. It serves as a precursor for the development of drugs targeting specific biological pathways .

Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 5-Chlororesorcinol dimethyl ether is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

1-chloro-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHNWJBSROXROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220784
Record name Benzene, 1-chloro-3,5-dimethoxy-
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7051-16-3
Record name 1-Chloro-3,5-dimethoxybenzene
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Record name Benzene, 1-chloro-3,5-dimethoxy-
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Record name 1-Chloro-3,5-dimethoxybenzene
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Record name Benzene, 1-chloro-3,5-dimethoxy-
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Record name 5-chloro-1,3-dimethoxybenzene
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Record name 3,5-Dimethoxychlorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-chloro-3,5-dimethoxybenzene in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly for creating 5-substituted resorcinol derivatives []. The chlorine atom can be readily substituted through various cross-coupling reactions, such as Suzuki and Stille reactions, allowing for the introduction of diverse functional groups at the 5-position. This makes it a valuable precursor for synthesizing a range of compounds with potential applications in pharmaceuticals, materials science, and other fields.

Q2: Can you elaborate on the synthetic transformations of this compound highlighted in the research?

A2: The research demonstrates the conversion of this compound into key intermediates for cross-coupling reactions []. These transformations include its conversion to 1-iodo-, 1-bromo-, and 1-trimethyltin-3,5-dimethoxybenzene. This highlights the versatility of this compound as a starting material for further synthetic elaborations.

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